1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Description
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a synthetic amine derivative characterized by a 2-methoxyphenyl group attached to the first carbon of a propane backbone, with two methyl groups at the second carbon (2,2-dimethyl substitution). The compound exists as a hydrochloride salt, enhancing its water solubility.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4;/h5-8,11H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYWDBWDYJPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-38-2 | |
| Record name | 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s structurally related to urapidil, which is known to target the5HT-1A receptor and acts as an α-blocker . These receptors play a crucial role in regulating blood pressure and heart rate.
Mode of Action
Considering its structural similarity to urapidil, it might also cross the blood-brain barrier and activate the 5ht-1a receptor. This activation could result in central antihypertensive activity.
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-adrenergic receptors, which are involved in the regulation of heart rate and smooth muscle relaxation. The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. This compound can induce changes in the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. The stability of the compound in various conditions is crucial for its consistent performance in experimental setups.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold levels beyond which the compound can cause significant harm, including organ damage and behavioral changes. Understanding the dosage-response relationship is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound’s metabolism can affect its bioavailability and overall impact on the organism. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for predicting its pharmacokinetics and dynamics in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization can influence its activity and function within the cell, affecting processes such as signal transduction and metabolic regulation.
Biological Activity
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, often referred to as a substituted phenethylamine, exhibits significant biological activity that has garnered attention in pharmacological research. This compound interacts with various biological targets, influencing cellular processes and pathways. Below is a detailed examination of its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by its ability to interact with multiple receptors and enzymes within biological systems. Notably, it has been shown to engage with β-adrenergic receptors, which play a crucial role in cardiovascular regulation and smooth muscle relaxation. The compound's structural features, particularly the methoxy group, significantly enhance its pharmacological interactions by modulating binding affinities and selectivities.
Cellular Effects
The compound's influence extends to various cell types where it affects signaling pathways, gene expression, and metabolic processes. Research indicates that it can alter the expression of genes associated with oxidative stress responses and apoptosis. For instance, in experimental models, it has been observed to induce reactive oxygen species (ROS) production, leading to apoptotic processes in certain cell lines.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. It may act as an agonist or antagonist at various receptors, resulting in enzyme inhibition or activation. Additionally, it influences gene expression by interacting with transcription factors and regulatory proteins .
Dosage Effects in Animal Models
Dosage studies reveal that the effects of this compound vary significantly between low and high doses. At lower concentrations, it may exhibit therapeutic benefits; however, higher doses can lead to toxicity and adverse effects. For example, in animal models, varying dosages have demonstrated a spectrum of biological responses ranging from beneficial to harmful.
Metabolic Pathways
The compound participates in several metabolic pathways within the body. It is metabolized primarily by cytochrome P450 enzymes, which are critical for its biotransformation and clearance from biological systems. Understanding these pathways is essential for predicting pharmacokinetic behaviors and potential drug interactions.
Transport and Distribution
Transport mechanisms for this compound within cells involve specific transporters and binding proteins that facilitate its distribution across tissues. This distribution is crucial for its efficacy and potential therapeutic applications.
Study 1: Leishmanicidal Activity
A study investigated the leishmanicidal properties of related compounds derived from methoxyphenyl structures. One such compound demonstrated significant activity against Leishmania mexicana, reducing parasite loads by 71% in experimental models. The mechanism involved ROS production and apoptosis induction within the parasites .
Study 2: Cardiovascular Effects
Another research focused on the cardiovascular implications of β-adrenergic receptor modulation by this compound. Results indicated that it could effectively lower heart rates and induce vasodilation in preclinical models.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities attributed to its unique chemical structure. It is classified under dimethylamine derivatives, which are known for their diverse therapeutic potentials, including:
- Antimicrobial Activity : Studies have shown that dimethylamine derivatives can exhibit potent antimicrobial properties, making them candidates for developing new antibiotics .
- Antihistaminic Properties : Compounds with similar structures have been utilized in the formulation of antihistamines, suggesting potential applications in allergy treatment .
- Analgesic Effects : The analgesic properties of related compounds indicate that this compound may also have pain-relief applications .
Case Study: Synthesis and Biological Testing
A notable study involved synthesizing 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride and evaluating its biological activity. The synthesis was achieved through a catalytic reduction process, yielding high purity and yield rates. Subsequent biological assays demonstrated significant inhibition of certain bacterial strains, confirming its potential as an antimicrobial agent .
Material Science Applications
Polymer Chemistry
The compound's amine functional group allows it to be incorporated into polymer formulations. It can serve as a:
- Crosslinking Agent : In polymer chemistry, amines are often used to create crosslinked networks that enhance the mechanical properties of materials .
- Additive in Coatings : Due to its chemical stability and reactivity, it can be used as an additive in coatings to improve adhesion and durability .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Pharmacological and Functional Insights
- Serotonin Receptor Affinity : Compounds with 2-methoxyphenyl groups, such as those in and , demonstrate activity at 5-HT2C receptors . The target compound’s methoxy group may similarly engage in hydrogen bonding with receptor sites, while its 2,2-dimethyl substitution could modulate binding kinetics through steric effects .
- Synthesis Pathways : The target compound’s synthesis likely parallels methods used for analogs in (e.g., nucleophilic substitution or condensation reactions with amine precursors) . For example, intermediate formation via reaction of 2-methoxyphenyl precursors with dimethylpropan-1-amine derivatives under reflux conditions is plausible.
- Physical Properties : Based on , hydrochloride salts of related arylpropanamines are water-soluble and show distinct colorimetric responses (e.g., Mandelin’s test: green; TLC Rf values varying with substituents) .
Key Differentiators
Substituent Effects: The 2-methoxy group in the target compound vs. 4-fluoro () or 3-bromo () substituents alters electronic and steric profiles, impacting receptor binding and metabolic stability.
Positional Isomerism :
- The target compound’s 2-methoxyphenyl group on propane’s first carbon contrasts with the 3-(2-methoxyphenyl) isomer (), which may exhibit different pharmacokinetics due to spatial arrangement .
Complexity and Selectivity :
- Piperazine-containing analogs () show broader receptor interactions due to extended pharmacophores, whereas the target compound’s simplicity may favor selectivity .
Preparation Methods
General Synthetic Strategies
The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves:
- Formation of the substituted propanamine backbone.
- Introduction of the 2-methoxyphenyl substituent.
- Conversion to the hydrochloride salt.
Several methods have been reported, with emphasis on mild reaction conditions, avoidance of highly toxic reagents, and suitability for scale-up.
Wittig Reaction-Based Synthesis
One notable synthetic route employs the Wittig reaction, which facilitates the formation of the carbon skeleton by reacting an aldehyde or ketone precursor with a phosphonium ylide to form an alkene intermediate. This intermediate is subsequently converted to the amine.
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- Utilizes (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine as a precursor.
- Mild reaction conditions without special equipment.
- High purity product yield.
- Avoids highly toxic reagents.
-
- Preparation of the alkene intermediate via Wittig reaction.
- Reduction or amination steps to introduce the amine group.
- Salt formation with hydrochloric acid to yield the hydrochloride salt.
This method is industrially feasible and yields a compound with the desired stereochemistry and purity profile.
Reductive Deoxygenation and Grignard Reaction Route
Another detailed process involves a multi-step synthesis starting from 1-(dimethylamino)-2-methylpentan-3-one and 3-bromoanisole:
Step 1: Grignard Reaction
- React (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions.
- Produces (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
Step 2: Activation and Reductive Deoxygenation
- The hydroxyl group of the intermediate is activated using methanesulfonic acid or para-toluenesulfonic acid in the presence of a solvent (e.g., cyclohexane).
- The reaction mixture is refluxed with simultaneous removal of water.
- Subsequent catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen atmosphere at 25-30°C.
- This step achieves reductive deoxygenation, converting the alcohol to the corresponding amine.
Step 3: Isolation and Salt Formation
- The product is extracted and purified.
- The free amine is converted to its hydrochloride salt by acidification with hydrochloric acid.
| Step | Reagents/Conditions | Temperature | Time | Catalyst |
|---|---|---|---|---|
| Grignard Reaction | (S)-1-(dimethylamino)-2-methylpentan-3-one + 3-bromoanisole | Ambient (25-30°C) | Several hours | N/A |
| Activation of -OH group | Methanesulfonic acid or para-toluenesulfonic acid + cyclohexane | Reflux (76-80°C) | 3-5 hours | N/A |
| Reductive Deoxygenation | Pd/C catalyst + H2 gas (5-7 kg/cm² pressure) | 25-30°C | 2-4 hours | Pd/C |
| Extraction and Salt Formation | Aqueous NaOH for pH adjustment, extraction solvents | 0-5°C for pH adjustment | N/A | N/A |
This method yields the compound with high stereochemical purity and is scalable for industrial applications.
Asymmetric Synthesis Using Chiral Auxiliaries
Research has also explored asymmetric synthesis routes employing chiral auxiliaries and sulfinamide chemistry to obtain enantiomerically enriched amines structurally related to 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine.
-
- Use of (R)- or (S)-tert-butylsulfinamide as chiral auxiliary.
- Formation of sulfinyl imines followed by stereoselective reduction.
- Purification by flash column chromatography.
- Achieves high diastereoselectivity and enantiomeric excess.
-
- High-performance liquid chromatography (HPLC) confirms stereochemical purity.
- Melting points and NMR data validate compound identity and purity.
This approach is valuable for research-scale synthesis where stereochemical control is critical.
Summary Table of Preparation Methods
| Method | Key Reactions | Advantages | Limitations | Scale Suitability |
|---|---|---|---|---|
| Wittig Reaction-Based Synthesis | Wittig reaction, amination, salt formation | Mild conditions, high purity, industrially feasible | Requires precursor synthesis | Industrial and lab scale |
| Reductive Deoxygenation Route | Grignard reaction, acid activation, catalytic hydrogenation | High stereochemical control, scalable | Multi-step, requires catalyst and pressure | Industrial scale |
| Asymmetric Synthesis with Chiral Auxiliaries | Sulfinamide chemistry, stereoselective reduction | High enantiomeric purity, stereoselective | More complex, lower yield | Lab scale |
Research Findings and Notes
- The hydrochloride salt form of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine improves solubility and stability, facilitating its use in pharmaceutical research.
- The reductive deoxygenation method using Pd/C catalyst under mild hydrogen pressure is efficient and avoids harsh reagents, aligning with green chemistry principles.
- Asymmetric synthetic routes provide access to enantiomerically pure compounds, important for studying biological activity and therapeutic potential.
- The choice of solvent, acid catalyst, and reaction temperature critically influences yield and purity in these syntheses.
- Extraction and purification steps typically involve aqueous-organic phase separations and chromatographic techniques to isolate the final hydrochloride salt.
Q & A
Q. Comparative Analysis
- Reactivity : The cyclopropyl group in the analog increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to the dimethylpropyl group .
- Bioactivity : Cyclopropyl analogs show stronger σ-receptor affinity but reduced metabolic stability .
What stability profiles are observed under varying storage conditions?
Q. Analytical Focus
- Thermal stability : Degrades above 150°C (TGA data).
- Photostability : Protect from UV light; use amber vials for long-term storage.
- Hygroscopicity : Hydrochloride form absorbs moisture; store desiccated at 2–8°C .
Which advanced computational methods aid in studying its reaction pathways?
Q. Methodological Guidance
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states in substitution reactions.
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict novel pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
